Cryptoporic acid D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptoporic acid D is a natural product found in Cryptoporus volvatus with data available.
Scientific Research Applications
Inhibitory Effects on Nitric Oxide Production : Cryptoporic acid D has been shown to possess strong inhibition against nitric oxide (NO) production in macrophages. In a study, it exhibited an IC50 of 45.8±3.6 μM, which was comparable to the positive control hydrocortisone with an IC50 of 40.6±2.5 μM (Wu et al., 2011).
Antioxidant Activity : this compound, along with other compounds, was evaluated for its antioxidant activity using methods like 2,2-diphenyl-1-picrylhydrazyl free radical scavenging activity (DPPH-RSA) and ferric reducing antioxidant power (FRAP) assay. It exhibited moderate antioxidant activities (Wang et al., 2017).
Potential in Drug Discovery : Research on Polyporus species, which produce this compound, suggests a rich and unique metabolite composition that is significant for natural product drug discovery. A study on Cryptoporus volvatus, which produces cryptoporic acid derivatives, highlighted the importance of these compounds in cytotoxicity against tumor cell lines (Pham et al., 2021).
Cytotoxic Activities : this compound and its derivatives have been studied for their cytotoxic activities against various tumor cell lines. In one study, isocryptoporic acids, isomers of cryptoporic acids, showed certain levels of cytotoxic activities against five tumor cell lines (Zhou et al., 2016).
Antiviral Properties : Cryptoporic acid E, a derivative of this compound, has been found to inhibit influenza virus replication in vitro, suggesting the potential antiviral properties of cryptoporic acid derivatives (Gao et al., 2017).
Properties
CAS No. |
119979-95-2 |
---|---|
Molecular Formula |
C44H64O14 |
Molecular Weight |
817 g/mol |
IUPAC Name |
2-[(1S,5R,9S,10R,13S,17R,18S,22R,26S,27R,30S,34R)-26-(carboxymethyl)-10,27-bis(methoxycarbonyl)-1,5,18,22-tetramethyl-14,31-dimethylidene-8,25-dioxo-7,11,24,28-tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontan-9-yl]acetic acid |
InChI |
InChI=1S/C44H64O14/c1-25-11-13-31-41(3)15-9-17-43(31,5)29(25)21-55-35(39(51)53-7)27(19-33(45)46)37(49)58-24-42(4)16-10-18-44(6)30(26(2)12-14-32(42)44)22-56-36(40(52)54-8)28(20-34(47)48)38(50)57-23-41/h27-32,35-36H,1-2,9-24H2,3-8H3,(H,45,46)(H,47,48)/t27-,28-,29-,30-,31-,32-,35+,36+,41-,42-,43+,44+/m0/s1 |
InChI Key |
OXFMLGZWGZNFCM-UOXLEDAOSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]3([C@H]1CCC(=C)[C@@H]3CO[C@H]([C@@H](C(=O)OC[C@@]4(CCC[C@]5([C@H]4CCC(=C)[C@@H]5CO[C@H]([C@@H](C(=O)OC2)CC(=O)O)C(=O)OC)C)C)CC(=O)O)C(=O)OC)C |
SMILES |
CC12CCCC3(C1CCC(=C)C3COC(C(C(=O)OCC4(CCCC5(C4CCC(=C)C5COC(C(C(=O)OC2)CC(=O)O)C(=O)OC)C)C)CC(=O)O)C(=O)OC)C |
Canonical SMILES |
CC12CCCC3(C1CCC(=C)C3COC(C(C(=O)OCC4(CCCC5(C4CCC(=C)C5COC(C(C(=O)OC2)CC(=O)O)C(=O)OC)C)C)CC(=O)O)C(=O)OC)C |
Synonyms |
cryptoporic acid D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.